molecular formula C9H14N4 B15263107 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B15263107
M. Wt: 178.23 g/mol
InChI Key: ITKAFWORYUYJLA-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane is a sophisticated chiral building block that integrates a rigid 8-azabicyclo[3.2.1]octane scaffold with a 1,2,3-triazole pharmacophore. This unique structure makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive compounds. The 1,2,3-triazole ring, often installed via reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, contributes significant hydrogen-bonding capability and dipole moments, enabling key interactions with biological targets . The azabicyclo[3.2.1]octane core provides a three-dimensional framework that can enhance selectivity and potency by presenting functional groups in defined spatial orientations. This compound and its derivatives show promising and diverse biological activities. A key research area is anticancer drug development; structurally similar 1,2,3-triazole-based azabicycloalkane conjugates have demonstrated moderate to potent antiproliferative activity against challenging human cancer cell lines, including melanoma (Hs294T), pancreatic cancer (MIA PaCa-2), and lung cancer (NCI-H1581) . Some derivatives exhibit significant selectivity, potentially offering improved therapeutic windows over conventional chemotherapeutics like cisplatin . Furthermore, related chiral 2-azabicycloalkanes bearing 1,2,3-triazole moieties are also being explored for their antiviral activity . Beyond oncology and virology, the azabicyclo[3.2.1]octane scaffold is a key structural feature in potent inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibiting NAAA is a validated approach for managing inflammatory and neuropathic pain by elevating levels of endogenous anti-inflammatory mediators, positioning this compound as a critical scaffold for developing new anti-inflammatory agents . The compound is intended for research applications only and is not designed for human or veterinary therapeutic use.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H14N4/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13/h3-4,7-9,11H,1-2,5-6H2

InChI Key

ITKAFWORYUYJLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C=CN=N3

Origin of Product

United States

Preparation Methods

Robinson Annulation and Cyclization Strategies

Robinson annulation has been adapted to construct the bicyclic system through intramolecular cyclization. For example, β-keto allylamines undergo oxidation-cyclization cascades using hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) to form 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives. While this method efficiently generates the bicyclic core, subsequent reduction and functionalization steps are required to remove oxa groups and introduce nitrogen at the 8-position.

Ring-Expansion of Smaller Bicyclic Systems

An alternative route involves expanding a preexisting azabicyclo[2.2.1]heptane framework through [2+2] cycloaddition or alkylation. For instance, treating 8-azabicyclo[3.2.1]octane precursors with methyl vinyl ketone under acidic conditions facilitates ring expansion, yielding the desired scaffold. This method benefits from commercial availability of starting materials but requires stringent control over stereochemistry.

Multi-Step Synthetic Routes and Industrial Optimization

Large-scale synthesis demands cost-effective and safety-compliant processes. A representative industrial route involves four stages:

  • Bicyclo[3.2.1]octane Formation : Cyclohexenone derivatives undergo Michael addition with nitroethane, followed by hydrogenation and cyclization.
  • Azide Introduction : Treating the bicyclic amine with sodium azide and hydrochloric acid at 0–5°C yields the 3-azido intermediate.
  • Triazole Cycloaddition : Reacting the azide with acetylene gas at 15 kg/cm² pressure in ethyl acetate completes the triazole ring.
  • Deprotection and Crystallization : Final hydrochloride salt formation is achieved via hydrogenolysis and recrystallization from acetone/water.

Critical challenges include minimizing the formation of isomeric byproducts (e.g., 4-triazolyl analogs) and ensuring compliance with hazardous material regulations. Recent advances in flow chemistry have enabled continuous azide handling, reducing risks in industrial settings.

Emerging Methodologies and Catalytic Innovations

Enzymatic Triazole Formation

Preliminary work using engineered transglutaminases has enabled regioselective triazole synthesis under aqueous conditions, though yields remain suboptimal (45–50%).

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Scalability Key Limitation
Huisgen Cycloaddition 75–80 95–99 High High-pressure equipment
CuAAC 80–85 90–95 Moderate Copper contamination
Hypervalent Iodine 65* 85* Low Limited substrate scope
Enzymatic 45–50 80–85 Low Low efficiency

*Estimated for analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives .

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the azabicyclooctane structure provides additional binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Features:

  • Structural Backbone : The 8-azabicyclo[3.2.1]octane core is a hallmark of tropane alkaloids (e.g., cocaine, atropine), enabling diverse pharmacological applications due to its conformational rigidity and nitrogen bridge .
  • Triazole Functionalization: The 1,2,3-triazole group is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method . This substituent improves metabolic stability and target affinity compared to non-heterocyclic analogs .

Comparative Analysis with Structural Analogs

The compound is compared to derivatives with modifications in the triazole ring, bicyclic core substitutions, and sulfonamide/phenoxy appendages. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents/Modifications Biological Activity/Properties Key References
3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[3.2.1]octane 3-position: 1,2,3-triazole Enhanced binding affinity (e.g., carbonic anhydrase-II inhibition potential) [1, 7, 11]
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-position: 1,2,4-triazole with alkyl groups Used in opioid receptor ligands; improved lipophilicity [3, 15]
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 8-sulfonyl group; 3-position: 1,2,4-triazole Predicted high density (1.77 g/cm³) and boiling point (569°C) [13]
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane 8-sulfonamide; pyrazole substituent Non-opioid analgesic candidate; optimized pharmacokinetics in plasma [2, 5]
3-(4-Hexylphenoxy)-8-azabicyclo[3.2.1]octane 3-phenoxy group with hexyl chain Lipophilic modifier for CNS penetration [4, 12]

Triazole Isomerism and Bioactivity

  • 1,2,3-Triazole vs. 1,2,4-Triazole :
    • The 1,2,3-triazole in the target compound offers stronger dipole interactions and metabolic stability compared to 1,2,4-triazole analogs (e.g., ). However, 1,2,4-triazole derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeting compounds .
    • Example : 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane () is utilized in opioid receptor studies due to its balanced hydrophobicity .

Substituent Effects on Pharmacokinetics

  • Sulfonamide/Sulfonyl Groups :
    • Sulfonamide derivatives (e.g., ) demonstrate prolonged plasma half-lives due to reduced cytochrome P450 metabolism. For instance, compound 33 (Table 1) showed >95% purity in plasma stability assays .
  • Phenoxy Modifications: Alkylphenoxy groups (e.g., 4-hexylphenoxy in ) enhance lipid solubility, critical for CNS drug candidates .

Stereochemical Considerations

  • The stereochemistry of the bicyclic core (e.g., 1R,3r,5S configurations in ) significantly impacts receptor binding. For example, (1R,3r,5S)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane () exhibits superior selectivity in analgesic screens compared to racemic mixtures .

Biological Activity

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound notable for its unique structural features, including a triazole ring and an azabicyclo[3.2.1]octane framework. These characteristics contribute to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C15H16N4C_{15}H_{16}N_{4}, with a molecular weight of approximately 256.32 g/mol. The presence of nitrogen atoms in both the triazole and bicyclic structures enhances its ability to form hydrogen bonds and π-π interactions with biological macromolecules, which is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets through several mechanisms:

  • Hydrogen Bond Formation : The triazole ring can form hydrogen bonds with target proteins, modulating their activity.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes in fungi, disrupting essential processes like ergosterol synthesis .
  • Receptor Modulation : The compound may influence receptor activities relevant to various diseases, although specific targets remain under investigation.

Antimicrobial Activity

Compounds with similar structural motifs have shown significant antimicrobial properties. The triazole ring is particularly effective against various bacterial and fungal strains. In vitro studies suggest that derivatives of this compound could exhibit broad-spectrum antimicrobial activity, potentially making it effective against resistant strains .

Antiproliferative Effects

Studies on related azabicyclo compounds have reported antiproliferative activity against cancer cell lines such as HeLa and A549, with IC50 values in the micromolar range. This indicates the potential for this compound to exhibit similar anticancer effects .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

StudyFindings
Antimicrobial Efficacy A study demonstrated that triazole derivatives significantly inhibited the growth of resistant bacterial strains (e.g., MRSA) at concentrations as low as 10 µg/mL .
Anticancer Potential Research on azabicyclo compounds indicated that certain derivatives could reduce cell viability in cancer lines by over 50% at concentrations around 20 µM .
Mechanistic Insights Investigations revealed that the compound interferes with key metabolic pathways in fungi by inhibiting cytochrome P450 enzymes, leading to compromised membrane integrity.

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